molecular formula C9H15N3 B12328447 (1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine

(1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine

Cat. No.: B12328447
M. Wt: 165.24 g/mol
InChI Key: SMHGCGNICQWBKK-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine is a chiral compound with a unique structure that includes a cyclopentane ring substituted with a pyrazole moiety and a methylamine group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

The synthesis of (1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the pyrazole moiety: This step often involves the reaction of the cyclopentane derivative with a pyrazole precursor under specific conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

(1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole moiety, using reagents like alkyl halides or acyl chlorides.

    Addition: The compound can participate in addition reactions, such as Michael addition, with suitable electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of (1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or modulation of gene expression .

Comparison with Similar Compounds

(1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

(1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine

InChI

InChI=1S/C9H15N3/c1-10-8-4-2-5-9(8)12-7-3-6-11-12/h3,6-10H,2,4-5H2,1H3/t8-,9-/m1/s1

InChI Key

SMHGCGNICQWBKK-RKDXNWHRSA-N

Isomeric SMILES

CN[C@@H]1CCC[C@H]1N2C=CC=N2

Canonical SMILES

CNC1CCCC1N2C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.